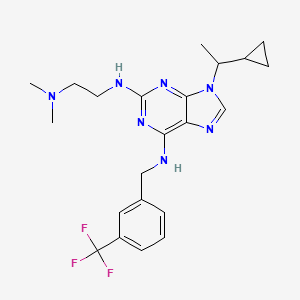

NCC007

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

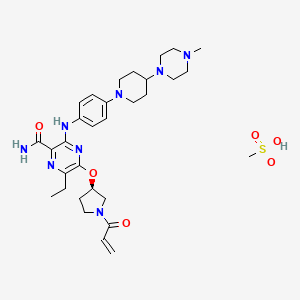

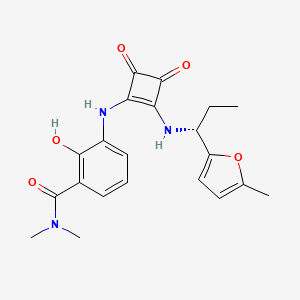

NCC007 es un inhibidor dual de la caseína cinasa I alfa y la caseína cinasa I delta. Se ha identificado como un compuesto potente para modular los ritmos circadianos de los mamíferos. El compuesto ha mostrado efectos significativos tanto en estudios in vitro como in vivo, convirtiéndolo en una herramienta valiosa para la investigación científica .

Mecanismo De Acción

NCC007 ejerce sus efectos inhibiendo la caseína cinasa I alfa y la caseína cinasa I delta. Estas cinasas juegan un papel crucial en la regulación de los ritmos circadianos y las vías de señalización celular. Al inhibir estas cinasas, this compound puede modular la duración de los ritmos circadianos y afectar varios procesos celulares .

Compuestos similares:

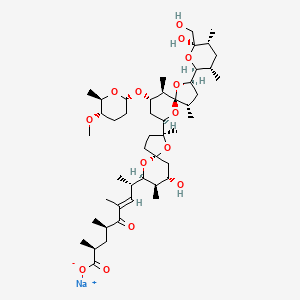

Longdaysina: Otro inhibidor de la caseína cinasa I alfa y la caseína cinasa I delta, pero con diferentes modificaciones estructurales.

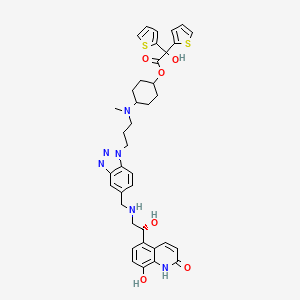

Caseína cinasa 1 delta-IN-5: Un inhibidor potente y selectivo de la caseína cinasa 1 delta con efectos neuroprotectores y antiinflamatorios.

PF-5006739: Un inhibidor eficaz y selectivo de la caseína cinasa 1 delta y la caseína cinasa 1 épsilon, utilizado en la investigación de trastornos psiquiátricos .

Singularidad: this compound es único debido a su inhibición dual de la caseína cinasa I alfa y la caseína cinasa I delta, convirtiéndolo en una herramienta valiosa para estudiar los ritmos circadianos y las vías de señalización celular. Sus modificaciones estructurales proporcionan una actividad inhibitoria específica, que lo distingue de otros compuestos similares .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: NCC007 se sintetiza mediante la modificación estructural de las posiciones N9 y C2 de la longdaysina.

Métodos de producción industrial: La producción industrial de this compound implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El compuesto se produce típicamente en forma sólida y se puede disolver en dimetilsulfóxido para uso experimental .

Análisis De Reacciones Químicas

Tipos de reacciones: NCC007 sufre varias reacciones químicas, incluyendo:

Oxidación: El compuesto se puede oxidar bajo condiciones específicas para formar derivados oxidados.

Reducción: this compound se puede reducir para formar derivados reducidos.

Sustitución: El compuesto puede sufrir reacciones de sustitución donde grupos funcionales específicos se reemplazan por otros.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de litio y aluminio.

Sustitución: Los reactivos como halógenos y nucleófilos se utilizan comúnmente en reacciones de sustitución.

Productos principales: Los productos principales formados a partir de estas reacciones incluyen varios derivados de this compound con grupos funcionales modificados, que se pueden utilizar para futuras investigaciones y desarrollo .

Aplicaciones Científicas De Investigación

NCC007 tiene una amplia gama de aplicaciones de investigación científica, incluyendo:

Química: Se utiliza como un compuesto herramienta para estudiar la inhibición de la caseína cinasa I alfa y la caseína cinasa I delta.

Biología: Se emplea en la investigación de ritmos circadianos y vías de señalización celular.

Medicina: Se investiga para posibles aplicaciones terapéuticas en enfermedades neurodegenerativas y cáncer.

Industria: Se utiliza en el desarrollo de nuevos medicamentos y agentes terapéuticos

Comparación Con Compuestos Similares

Longdaysin: Another inhibitor of casein kinase I alpha and casein kinase I delta, but with different structural modifications.

Casein kinase 1 delta-IN-5: A potent and selective inhibitor of casein kinase 1 delta with neuroprotective and anti-inflammatory effects.

PF-5006739: An effective and selective inhibitor of casein kinase 1 delta and casein kinase 1 epsilon, used in psychiatric disorder research .

Uniqueness: NCC007 is unique due to its dual inhibition of casein kinase I alpha and casein kinase I delta, making it a valuable tool for studying circadian rhythms and cellular signaling pathways. Its structural modifications provide specific inhibitory activity, distinguishing it from other similar compounds .

Propiedades

IUPAC Name |

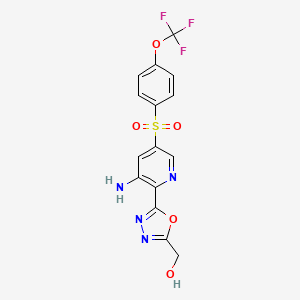

9-(1-cyclopropylethyl)-2-N-[2-(dimethylamino)ethyl]-6-N-[[3-(trifluoromethyl)phenyl]methyl]purine-2,6-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28F3N7/c1-14(16-7-8-16)32-13-28-18-19(29-21(30-20(18)32)26-9-10-31(2)3)27-12-15-5-4-6-17(11-15)22(23,24)25/h4-6,11,13-14,16H,7-10,12H2,1-3H3,(H2,26,27,29,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHRNSZVMIARHIS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CC1)N2C=NC3=C(N=C(N=C32)NCCN(C)C)NCC4=CC(=CC=C4)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28F3N7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does NCC007 interact with its target and what are the downstream effects on circadian rhythms?

A: this compound functions as a dual inhibitor of Casein Kinase Iα (CKIα) and CKIδ []. These kinases play a crucial role in the phosphorylation of PER proteins, key components of the mammalian circadian clock. By inhibiting CKIα and CKIδ, this compound interferes with PER protein phosphorylation. This interference ultimately leads to a lengthened period of circadian rhythms. The study demonstrates this effect both in vitro, using a cell-based circadian assay, and in vivo, observing the behavioral rhythms of mice [].

Q2: What in vitro and in vivo studies have been conducted to assess the efficacy of this compound on circadian rhythms?

A: The research employed both in vitro and in vivo approaches to evaluate the efficacy of this compound []. In vitro, a cell-based circadian assay demonstrated that this compound effectively lengthened the period of cellular oscillations with a significant effect observed at a concentration of 0.32 μM []. In vivo studies using mice further confirmed the period-lengthening effect of this compound on behavioral rhythms []. These findings underscore the compound's potential as a tool for manipulating circadian rhythms in biological systems.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.